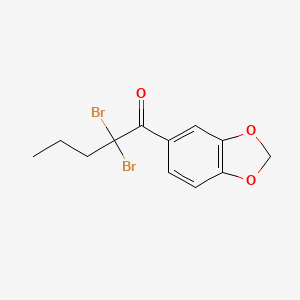
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone is an organic compound that features a benzodioxole ring attached to a dibromo-substituted pentanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone typically involves the bromination of a precursor compound, such as 1-(1,3-Benzodioxol-5-yl)-1-pentanone. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to ensure the selective formation of the dibromo product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the pentanone chain can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzodioxole ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with substituted nucleophiles.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinone derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone involves its interaction with molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. The benzodioxole ring can also participate in electron transfer reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanone: A related compound with a shorter carbon chain and no bromine substitution.
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: A similar compound with a single bromine atom and a shorter carbon chain.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with an amine group instead of a carbonyl group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone is unique due to its dibromo substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and the development of new chemical entities.
Propiedades
Fórmula molecular |
C12H12Br2O3 |
|---|---|
Peso molecular |
364.03 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2,2-dibromopentan-1-one |
InChI |
InChI=1S/C12H12Br2O3/c1-2-5-12(13,14)11(15)8-3-4-9-10(6-8)17-7-16-9/h3-4,6H,2,5,7H2,1H3 |
Clave InChI |
KPTSRTPXPVLIAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


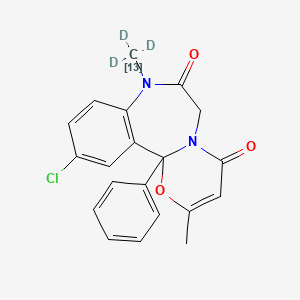
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
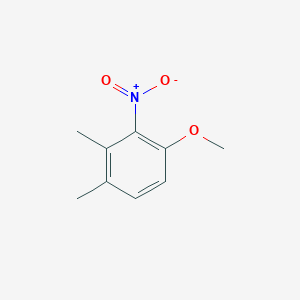

![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)

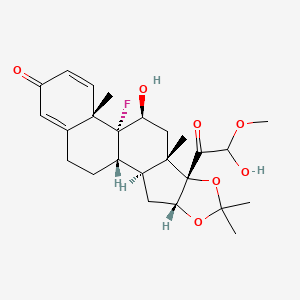


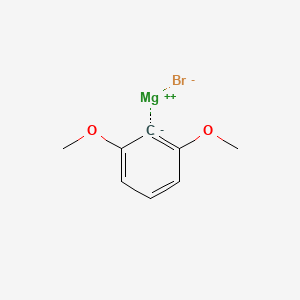
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
